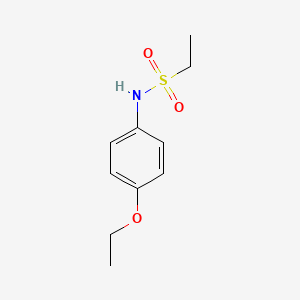

N-(4-ethoxyphenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Ethoxyphenyl)ethanesulfonamide is a chemical compound with the CAS Number: 57616-19-0 . It has a molecular weight of 229.3 and its IUPAC name is this compound . It is a white to brown solid and is stored at +4°C .

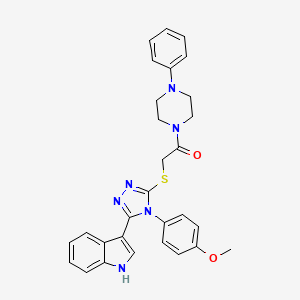

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO3S . The InChI code is 1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 and the InChI key is QBIODRNAWHXHPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 229.3 and is stored at +4°C .科学的研究の応用

Molecular Structure and Assembly

The addition of a methylene group between the CH3 branch and the alkoxy O atom in arylsulfonamide para-alkoxychalcones has a significant impact on their molecular conformation and crystal structure. Notably, N-{4-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]phenyl}benzenesulfonamide demonstrated this effect, showcasing different crystallographic symmetry, independent molecules, and crystal packing compared to its methoxy counterpart. This adjustment results in varied stabilization of the crystal packing through C-H...π and π-π interactions (de Castro et al., 2013).

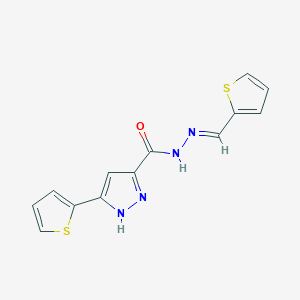

Chemical Synthesis and Biological Activity

A new series of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed significant antibacterial activity against Escherichia coli, with some identified as effective inhibitors. The study also evaluated the cytotoxicity of these molecules, indicating their potential as therapeutic agents with lower cytotoxic effects (Abbasi et al., 2019).

Enzyme Inhibition and Biological Evaluation

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. These sulfonamides were found to exhibit excellent inhibitory activity against acetylcholinesterase and α-glucosidase, with specific compounds identified for their potent inhibitory effects. In silico studies further substantiated the activity results, highlighting the compounds' potential in therapeutic applications (Riaz, 2020).

Safety and Hazards

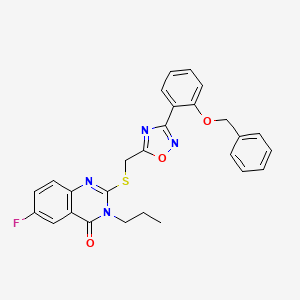

作用機序

Target of Action

The primary target of N-(4-ethoxyphenyl)ethanesulfonamide is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress.

Biochemical Pathways

The compound’s interaction with NRF2 affects the cellular response to oxidative stress . NRF2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Result of Action

It is known that the compound can induce a cellular response to oxidative stress through its interaction with nrf2 .

特性

IUPAC Name |

N-(4-ethoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIODRNAWHXHPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)